1-(4-Iodo-2-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound features an iodine atom, a mercapto group, and a propan-2-one moiety, making it a unique and versatile chemical entity.
Preparation Methods
The synthesis of 1-(4-Iodo-2-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-2-mercaptophenol and acetone.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway.
Industrial Production: In an industrial setting, the reaction is scaled up using large reactors, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
1-(4-Iodo-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium thiolate.
Major Products: The major products depend on the reaction conditions but can include disulfides, secondary alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(4-Iodo-2-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-mercaptophenyl)propan-2-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
1-(4-Iodo-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Bromo-2-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(4-Chloro-2-mercaptophenyl)propan-2-one: Similar structure but with a chlorine atom instead of iodine.
1-(4-Fluoro-2-mercaptophenyl)propan-2-one: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.
Properties
Molecular Formula |
C9H9IOS |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(4-iodo-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4H2,1H3 |
InChI Key |
NKXSLSWIADOFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)I)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.